Methyl 3-(2-aminoethyl)benzoate hydrochloride
Overview
Description
Methyl 3-(2-aminoethyl)benzoate hydrochloride: is a chemical compound with diverse applications in scientific research, particularly in fields such as drug synthesis, organic chemistry, and material science. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methyl ester group and an aminoethyl chain, and it is often used in its hydrochloride salt form for better solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-(2-aminoethyl)benzoic acid.
Reaction Steps: The carboxylic acid group is first esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, both batch and continuous processes can be employed. Batch processes are suitable for smaller-scale production, while continuous processes are used for large-scale manufacturing.
Purification: Purification steps, such as recrystallization or chromatography, are often included to ensure the purity of the final product.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form various derivatives, such as amides or nitriles.
Reduction: Reduction reactions can be used to convert the benzene ring to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(2-aminoethyl)benzoate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new medications with improved efficacy and reduced side effects. Industry: It is utilized in material science for the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.
Mechanism of Action
The mechanism by which Methyl 3-(2-aminoethyl)benzoate hydrochloride exerts its effects depends on its specific application. In drug synthesis, it may act as an intermediate that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the final drug molecule's structure and biological activity.
Comparison with Similar Compounds
Methyl 3-(2-aminopropyl)benzoate hydrochloride: Similar structure with a propyl group instead of an ethyl group.
Methyl 3-(2-aminoethyl)benzoate: Without the hydrochloride salt form.
Methyl 3-(2-hydroxyethyl)benzoate: Contains a hydroxyl group instead of an amino group.
Uniqueness: Methyl 3-(2-aminoethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its hydrochloride form enhances solubility and stability, making it more suitable for various industrial and research purposes.
Properties
IUPAC Name |
methyl 3-(2-aminoethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-3-8(7-9)5-6-11;/h2-4,7H,5-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAZMFTXUBRZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167846-36-8 | |
Record name | methyl 3-(2-aminoethyl)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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